![molecular formula C23H23N3O3 B2395184 (E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2035004-47-6](/img/structure/B2395184.png)
(E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione
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Description
(E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, also known as MPQ, is a synthetic compound that has gained attention in the scientific community for its potential use in cancer treatment. MPQ belongs to the class of quinazoline derivatives, which have been found to exhibit anti-cancer properties.
Scientific Research Applications
Antimicrobial Activity
The chemical compounds related to (E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione have been explored for their potential antimicrobial activities. For instance, the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones has been undertaken, demonstrating promising antibacterial and antifungal activities against pathogens such as Escherichia coli, Salmonella typhi, Aspergillus niger, and Penicillium chrysogenum (Vidule, 2011). This research indicates the potential of quinazoline derivatives in developing new antimicrobial agents.
Antihypertensive Potential
Compounds with a quinazoline ring system, including those structurally similar to (E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione, have been evaluated for antihypertensive effects. Notably, piperidine derivatives with a 2-oxo-1, 2, 3, 4-tetrahydro-quinazoline or 2, 4-dioxo-1, 2, 3, 4-tetrahydroquinazoline ring have shown promising results in lowering blood pressure in spontaneously hypertensive rat models, highlighting their potential as antihypertensive agents (Takai et al., 1986).
Herbicidal Activity
Explorations into the herbicidal applications of quinazoline derivatives have led to the synthesis of triketone-containing quinazoline-2,4-dione derivatives, revealing significant broad-spectrum weed control capabilities. These compounds have shown efficacy against various broadleaf and monocotyledonous weeds, presenting a promising avenue for the development of new herbicidal agents (Wang et al., 2014).
Synthetic Methodology Advances
Research into the synthesis of benzimidazo[2,1-b]quinazolin-1(1H)-ones, facilitated by ultrasound and catalyzed by piperidine, demonstrates the ongoing advancements in synthetic methodologies for constructing complex heterocyclic compounds. This approach offers efficient, environmentally friendly, and high-yield methods for generating compounds with potential biological activities (Chen et al., 2016).
properties
IUPAC Name |
3-[1-[(E)-2-methyl-3-phenylprop-2-enoyl]piperidin-4-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16(15-17-7-3-2-4-8-17)21(27)25-13-11-18(12-14-25)26-22(28)19-9-5-6-10-20(19)24-23(26)29/h2-10,15,18H,11-14H2,1H3,(H,24,29)/b16-15+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTRKBOULKMZNY-FOCLMDBBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C(=O)N2CCC(CC2)N3C(=O)C4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-(2-methyl-3-phenylacryloyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione |
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